
4,5-Dichlorothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichlorothiazole is a heterocyclic compound belonging to the thiazole family. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, with chlorine atoms attached at the 4th and 5th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Dichlorothiazole can be synthesized through several methods. One common approach involves the reaction of thiobenzamide with 1,3-dichloroacetone in acetone under reflux conditions . Another method includes the reaction of 2-aminothiazole with chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions using thiazole derivatives as starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichlorothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as methoxide (CH3O-) or amines under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol is commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed:
Substitution Reactions: Products such as 4-methoxy-5-chlorothiazole or 4,5-diaminothiazole are formed depending on the nucleophile used.
Oxidation Products: Oxidized derivatives like thiazole-4,5-dione can be obtained.
Applications De Recherche Scientifique
4,5-Dichlorothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is utilized in the production of dyes, agrochemicals, and polymers, owing to its versatile reactivity and stability.
Mécanisme D'action
The mechanism of action of 4,5-Dichlorothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms enhance its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,4-Disubstituted Thiazoles: These compounds share the thiazole core but have different substituents at positions 2 and 4, leading to distinct biological activities.
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole exhibit similar reactivity but differ in their specific applications and properties.
Uniqueness of 4,5-Dichlorothiazole: this compound is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological interactions. This dual chlorination enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research .
Propriétés
IUPAC Name |
4,5-dichloro-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2NS/c4-2-3(5)7-1-6-2/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFRMOJOOVEFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2NS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
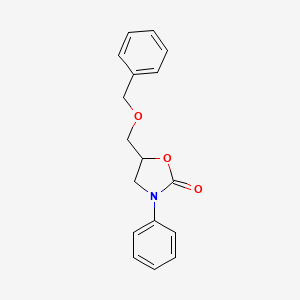

![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)


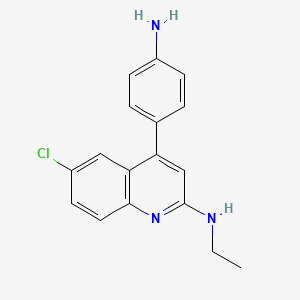
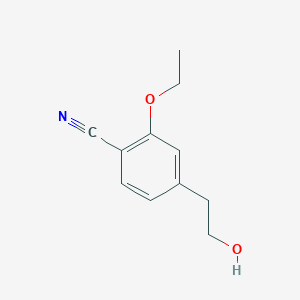

![[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)


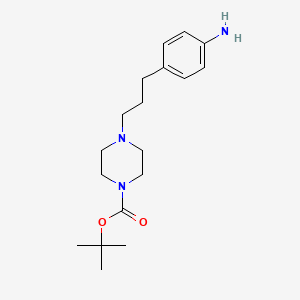
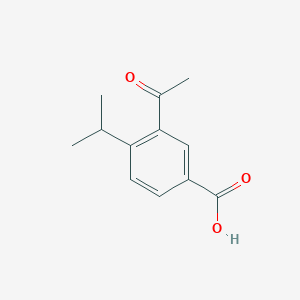
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
